Dimethisoquin hydrochloride

概要

説明

準備方法

ジメチソキン塩酸塩は、一連の化学反応により合成できます。一般的な方法の1つは、フタラアルデヒド酸と1-ニトロペンタン間のヘンリー反応を行い、続いて触媒水素化によってニトロ基をアミンに還元します。このアミンを水酸化ナトリウムで処理すると、ラクトン環が開環して中間体のアミノ酸が生成され、それが自発的に環化してイソキノリン誘導体を形成します。 強酸を用いた脱水とそれに続くオキシ塩化リンによる変換により、最終生成物が得られます 。

化学反応の分析

ジメチソキン塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな誘導体を形成する可能性があります。

還元: 触媒水素化は、ニトロ基をアミンに還元するために使用されます。

科学研究への応用

ジメチソキン塩酸塩は、いくつかの科学研究に応用されています。

化学: さまざまな化学研究で、参照化合物として使用されます。

生物学: ニコチン性アセチルコリン受容体を阻害するこの化合物の能力は、神経生物学研究において貴重なものです。

医学: 局所麻酔薬として、かゆみと痛みを和らげるための製剤に使用されます。

科学的研究の応用

Therapeutic Applications

The primary applications of dimethisoquin hydrochloride include:

- Local Anesthesia : Used in dental and minor surgical procedures to provide localized pain relief.

- Research in Pain Management : Investigated for its potential role in managing chronic pain conditions through nerve block techniques.

Clinical Trials

This compound has undergone various clinical trials to assess its efficacy and safety as a local anesthetic. Notable findings include:

- Efficacy in Dental Procedures : A study demonstrated that dimethisoquin provided effective anesthesia comparable to traditional agents like lidocaine, with a faster onset time .

- Safety Profile : Clinical evaluations indicated a favorable safety profile with minimal adverse effects reported during its use in controlled settings .

Comparative Studies

A comparative analysis with other local anesthetics revealed that this compound exhibited:

| Local Anesthetic | Onset Time | Duration of Action | Efficacy |

|---|---|---|---|

| Dimethisoquin | Fast | Moderate | High |

| Lidocaine | Moderate | Short | High |

| Bupivacaine | Slow | Long | Very High |

This table illustrates the relative advantages of dimethisoquin in specific clinical contexts.

Research Innovations

Recent studies have explored innovative formulations to enhance the delivery and effectiveness of this compound:

- Transdermal Delivery Systems : Research indicates that combining dimethisoquin with penetration enhancers can significantly improve its transdermal absorption, making it suitable for non-invasive applications .

- Combination Therapies : Investigations into combining dimethisoquin with other analgesics are underway to enhance overall pain management strategies .

作用機序

ジメチソキン塩酸塩は、ニコチン性アセチルコリン受容体、特にα4/β4およびα4/β2サブタイプを阻害することによって作用します。 この阻害は、アセチルコリンの正常な作用を阻害し、神経の興奮性を低下させて、麻酔効果と抗掻痒効果をもたらします 。

類似の化合物との比較

ジメチソキン塩酸塩は、リドカインやベンゾカインなどの他の局所麻酔薬に似ています。 ニコチン性アセチルコリン受容体の特定のサブタイプを選択的に阻害する独特の能力は、それを際立たせています。その他の類似の化合物には、次のものがあります。

リドカイン: 広範囲の用途を持つ広く使用されている局所麻酔薬。

ベンゾカイン: 痛みを和らげるために一般的に使用される別の局所麻酔薬。

プロカイン: 歯科治療で使用されていることが知られています

ジメチソキン塩酸塩の特異性と特定の受容体サブタイプを阻害する効果は、研究と臨床の両方において貴重な化合物となっています。

類似化合物との比較

Dimethisoquin hydrochloride is similar to other local anesthetics such as lidocaine and benzocaine. its unique ability to specifically inhibit certain subtypes of nicotinic acetylcholine receptors sets it apart. Other similar compounds include:

Lidocaine: A widely used local anesthetic with a broader range of applications.

Benzocaine: Another topical anesthetic commonly used for pain relief.

This compound’s specificity and effectiveness in inhibiting certain receptor subtypes make it a valuable compound in both research and clinical settings.

生物活性

Dimethisoquin hydrochloride is a compound primarily recognized for its local anesthetic properties. It has been studied for various biological activities, including its effects on ion channels and potential therapeutic applications. This article explores the compound's biological activity, summarizing significant findings from recent research, including data tables and case studies.

- Molecular Weight : 308.8 g/mol

- Molecular Formula : C17H25ClN2O

- CAS Number : 2773-92-4

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 7 |

| Topological Polar Surface Area | 25.4 Ų |

| Complexity | 270 |

This compound acts primarily as a local anesthetic , inhibiting nerve conduction by blocking voltage-dependent sodium channels. This action leads to both sensory and motor paralysis in the innervated area, which is reversible upon cessation of the drug's application .

Ion Channel Interaction

Research indicates that this compound exhibits significant inhibition of nicotinic acetylcholine receptors, particularly affecting the α4β4 subtype. This property suggests potential applications in modulating synaptic transmission and pain management .

Biological Activity in Research

Recent studies have highlighted various biological activities associated with this compound:

- Antipruritic Activity : It has been identified as an effective antipruritic agent, inhibiting itch-related pathways through nicotinic receptor modulation .

- Antifungal Properties : In a screening study against Candida auris, this compound showed approximately 70% inhibition in fungal growth, with an IC50 value of 28.61 μM, indicating its potential as an antifungal agent .

- Drug Repurposing : Dimethisoquin has been included in drug repurposing studies targeting various conditions, including epilepsy and other neurological disorders. Its ability to inhibit sodium influx in mutated sodium channels has been explored as a therapeutic strategy .

Case Study 1: Antifungal Efficacy

In a comparative study assessing antifungal agents against C. auris, this compound was evaluated alongside other compounds. The results demonstrated its efficacy in inhibiting fungal growth, supporting further investigation into its use as an antifungal treatment.

Case Study 2: Neurological Applications

A high-throughput screening identified this compound as a candidate for treating epilepsy linked to mutations in the SCN8A gene. The compound's ability to inhibit sodium channel activity presents a promising avenue for developing new antiepileptic drugs .

Summary of Findings

This compound exhibits diverse biological activities that extend beyond its local anesthetic properties. Its interactions with ion channels and potential applications in treating pruritus and fungal infections highlight its versatility as a therapeutic agent.

特性

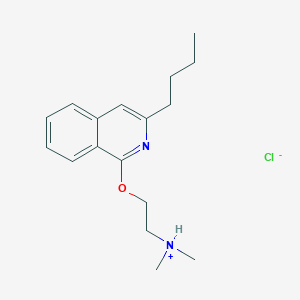

IUPAC Name |

2-(3-butylisoquinolin-1-yl)oxy-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O.ClH/c1-4-5-9-15-13-14-8-6-7-10-16(14)17(18-15)20-12-11-19(2)3;/h6-8,10,13H,4-5,9,11-12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYCAKMZVYADRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=CC=CC=C2C(=N1)OCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045373 | |

| Record name | Dimethisoquin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2773-92-4 | |

| Record name | Dimethisoquin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2773-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethisoquin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3-butyl-1-isoquinolyl)oxy]ethyl(dimethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHISOQUIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMP2689462 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。